

Identifying and minimizing off-target effects of Dimethylamiloride

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Compound of Interest

Compound Name: **Dimethylamiloride**

Cat. No.: **B075135**

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Technical Support Center: Dimethylamiloride (DMA)

Welcome to the technical support center for **Dimethylamiloride** (DMA). This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize off-target effects of DMA in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **Dimethylamiloride** (DMA)?

A1: The primary target of **Dimethylamiloride** (DMA) is the Na⁺/H⁺ exchanger (NHE), with a particular selectivity for the NHE1 isoform.^[1] NHE1 is a ubiquitously expressed membrane protein that plays a crucial role in regulating intracellular pH (pHi) by extruding a proton in exchange for an extracellular sodium ion.^[2]

Q2: What are the known off-target effects of DMA?

A2: Besides its primary target, NHE1, DMA has been shown to interact with other proteins, which can lead to off-target effects. These include:

- Choline Carrier: DMA can competitively inhibit the carrier-mediated uptake of choline.^[3]
- Mechanosensitive (MS) Channels: DMA can block certain mechanosensitive ion channels.

- Urokinase-type Plasminogen Activator (uPA): Some amiloride analogs have been shown to inhibit uPA, a serine protease involved in cancer cell invasiveness.[4]

Q3: How can I minimize the off-target effects of DMA in my experiments?

A3: Minimizing off-target effects is crucial for obtaining reliable and reproducible data.[5] Here are some strategies:

- Use the Lowest Effective Concentration: Determine the minimal concentration of DMA required to inhibit NHE1 activity without engaging lower-affinity off-targets.[6] This can be achieved by performing a dose-response curve.
- Employ Structurally Distinct Inhibitors: Use other NHE1 inhibitors with different chemical structures to confirm that the observed phenotype is due to NHE1 inhibition and not a shared off-target of DMA.[6]
- Genetic Validation: Utilize techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target (NHE1). If the phenotype observed with DMA is recapitulated, it provides strong evidence for an on-target effect.
- Rescue Experiments: In cells where the target has been knocked out or mutated to be resistant to DMA, the addition of the inhibitor should not produce the same phenotype.[6]

Q4: What are the potential downstream consequences of on-target NHE1 inhibition by DMA?

A4: Inhibition of NHE1 by DMA leads to intracellular acidification (a decrease in pH_i). This can have several downstream effects, including:

- Alterations in intracellular sodium and calcium levels.[7]
- Modulation of cell proliferation, apoptosis, and migration.[8]
- Impact on cellular metabolism.[9]
- Cardioprotective effects in models of ischemia-reperfusion injury.[10][11]

Q5: What are the potential consequences of DMA's off-target effects?

A5: The off-target effects of DMA can lead to various cellular consequences:

- Inhibition of choline uptake: This can disrupt the synthesis of acetylcholine and phosphatidylcholine, potentially affecting cell signaling and membrane integrity, and in some contexts, inducing apoptosis.[12][13]
- Modulation of mechanosensitive channels: This can interfere with processes like touch sensation, hearing, and cardiovascular regulation.[14]

Troubleshooting Guide

Issue	Possible Cause	Troubleshooting Steps
Observed phenotype is inconsistent with known NHE1 function.	Off-target effect	<ol style="list-style-type: none">1. Perform a dose-response curve: Compare the EC50 for the observed phenotype with the known IC50 of DMA for NHE1. A significant discrepancy suggests an off-target effect.^[6]2. Use a structurally unrelated NHE1 inhibitor: If a different NHE1 inhibitor does not produce the same phenotype, the effect is likely specific to DMA's off-targets.^[6]3. Perform a rescue experiment: Overexpress a DMA-resistant mutant of NHE1. If the phenotype persists, it is likely an off-target effect.^[6]
High cellular toxicity observed at effective concentrations.	Off-target toxicity	<ol style="list-style-type: none">1. Lower the DMA concentration: Use the minimal concentration required for on-target inhibition.^[6]2. Perform a cell viability assay: Use a cell line that does not express NHE1. If toxicity persists, it is due to off-target effects.3. Profile against a toxicity panel: Screen DMA against a panel of known toxicity-related targets (e.g., hERG, CYPs).
Inconsistent results between experiments.	Experimental variability	<ol style="list-style-type: none">1. Review and optimize protocols: Ensure consistent cell densities, incubation times, and reagent concentrations.2. Use appropriate controls:

Always include vehicle-only (e.g., DMSO) controls. 3. Confirm target engagement: Use an assay like the Cellular Thermal Shift Assay (CETSA) to verify that DMA is binding to NHE1 in your experimental system.

Quantitative Data Summary

The following tables summarize the inhibitory potency of **Dimethylamiloride** (DMA) and related compounds against its primary target and known off-targets.

Table 1: Inhibitory Potency against Na+/H+ Exchangers (NHE)

Compound	Target	IC50 / Ki	Species	Assay Condition
Dimethylamiloride	NHE1	Ki: 0.02 μ M	Human	Intracellular pH recovery
Dimethylamiloride	NHE2	Ki: 0.25 μ M	Human	Intracellular pH recovery
Dimethylamiloride	NHE3	Ki: 14 μ M	Human	Intracellular pH recovery
Cariporide	NHE1	IC50: 30 nM	Human	Intracellular pH recovery[15]
Eniporide	NHE1	IC50: 4.5 nM	Human	Intracellular pH recovery[15]

Table 2: Inhibitory Potency against Off-Targets

Compound	Off-Target	IC50 / Ki	Species	Assay Condition
Dimethylamiloride	Choline Carrier	Ki: 20 μ M	Ehrlich ascites tumor cells	Competitive inhibition of choline uptake[3]
Amiloride	Mechanosensitive Channel	Kd: 0.5 mM	Xenopus oocytes	External block at -100 mV[16]

Experimental Protocols

NHE1 Activity Assay using BCECF-AM

This protocol measures the activity of the Na^+/H^+ exchanger 1 (NHE1) by monitoring changes in intracellular pH (pHi) using the fluorescent dye BCECF-AM.

Materials:

- Cells expressing NHE1
- BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxyethyl ester)
- DMSO (anhydrous)
- Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS)
- Ammonium chloride (NH_4Cl) solution (e.g., 20 mM in HHBS)
- Sodium-free buffer (e.g., replacing NaCl with N-methyl-D-glucamine)
- **Dimethylamiloride (DMA)**
- 96-well black, clear-bottom microplate
- Fluorescence plate reader or microscope

Protocol:

- Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and culture overnight to allow for adherence.
- BCECF-AM Loading:
 - Prepare a 1-5 mM stock solution of BCECF-AM in anhydrous DMSO.
 - Dilute the stock solution in HHBS to a final working concentration of 2-5 μ M.
 - Remove the culture medium from the cells and wash once with HHBS.
 - Add 100 μ L of the BCECF-AM working solution to each well and incubate at 37°C for 30-60 minutes.
- Wash: Remove the BCECF-AM solution and wash the cells twice with HHBS to remove extracellular dye.
- Ammonium Pulse:
 - To acidify the cells, replace the HHBS with 100 μ L of NH4Cl solution and incubate for 5-10 minutes.
 - Rapidly remove the NH4Cl solution and replace it with 100 μ L of sodium-free buffer. This will cause a rapid drop in pHi.
- NHE1 Activity Measurement:
 - Immediately after adding the sodium-free buffer, add your test compounds (e.g., DMA or vehicle control) diluted in a sodium-containing buffer (HHBS).
 - Measure the fluorescence intensity over time using a fluorescence plate reader. Use dual excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm). The ratio of the fluorescence intensities (490/440) is proportional to the pHi.[\[10\]](#)
 - The rate of pHi recovery in the presence of sodium is indicative of NHE1 activity.

Cellular Thermal Shift Assay (CETSA)

This protocol determines the engagement of DMA with its target protein (NHE1) in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.

Materials:

- Cells of interest
- **Dimethylamiloride (DMA)**
- DMSO (vehicle control)
- Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
- Lysis buffer (e.g., RIPA buffer)
- PCR tubes or 96-well PCR plate
- Thermocycler
- Centrifuge (refrigerated)
- SDS-PAGE and Western blotting reagents
- Primary antibody against NHE1
- Secondary antibody (HRP-conjugated)
- Chemiluminescence substrate

Protocol:

- Cell Treatment: Treat cultured cells with DMA or vehicle (DMSO) at the desired concentration for a specific time.
- Heating:
 - Harvest and resuspend the cells in PBS with inhibitors.
 - Aliquot the cell suspension into PCR tubes or a PCR plate.

- Heat the samples to a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermocycler, followed by cooling to room temperature for 3 minutes.[17]
- Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
- Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[17]
- Analysis:
 - Collect the supernatant (soluble protein fraction).
 - Determine the protein concentration of the supernatant.
 - Analyze the amount of soluble NHE1 in each sample by SDS-PAGE and Western blotting using an anti-NHE1 antibody.
 - A shift in the melting curve to a higher temperature in the DMA-treated samples compared to the vehicle control indicates target engagement.

Kinase Profiling Assay

This protocol provides a general workflow for screening DMA against a panel of kinases to identify potential off-target interactions.

Materials:

- Recombinant kinases
- Kinase-specific substrates
- ATP
- **Dimethylamiloride (DMA)**
- Assay buffer
- 384-well plates

- Detection reagent (e.g., ADP-Glo™ Kinase Assay)
- Luminometer

Protocol:

- Compound Preparation: Prepare serial dilutions of DMA in an appropriate solvent (e.g., DMSO).
- Assay Setup:
 - In a 384-well plate, add the recombinant kinase, the corresponding substrate, and ATP.
 - Add the diluted DMA or vehicle control to the wells.
- Kinase Reaction: Incubate the plate at room temperature for a specified time to allow the kinase reaction to proceed.
- Detection: Add a luminescence-based detection reagent that measures the amount of ATP remaining or ADP produced in the well.
- Data Acquisition: Read the luminescence signal using a plate reader.
- Data Analysis: Calculate the percent inhibition for each concentration of DMA and determine the IC₅₀ value for any inhibited kinases.

MTT Cell Viability Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

- Cells
- Culture medium
- **Dimethylamiloride (DMA)**

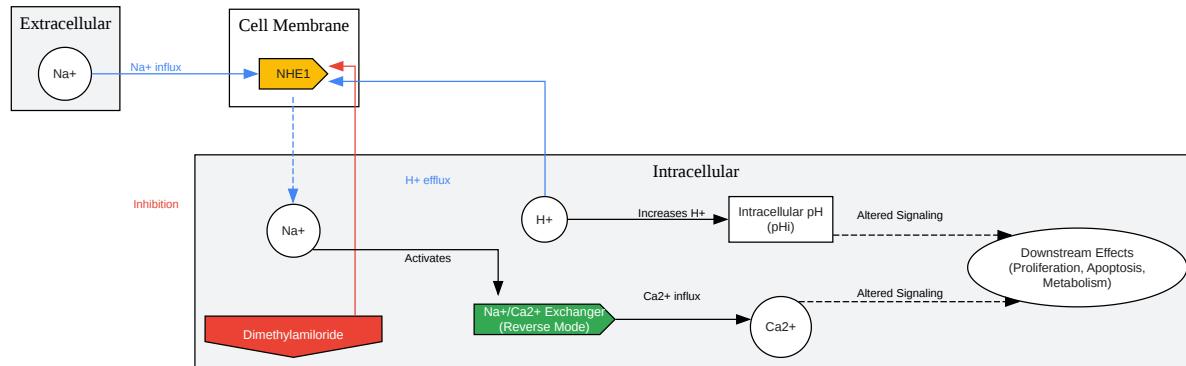
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well plate
- Microplate reader

Protocol:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
- Compound Treatment: Treat the cells with various concentrations of DMA or vehicle control and incubate for the desired period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add 10-20 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[9]
- Solubilization:
 - If using adherent cells, carefully remove the medium.
 - Add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
 - Mix gently on an orbital shaker to ensure complete solubilization.
- Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[18]
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

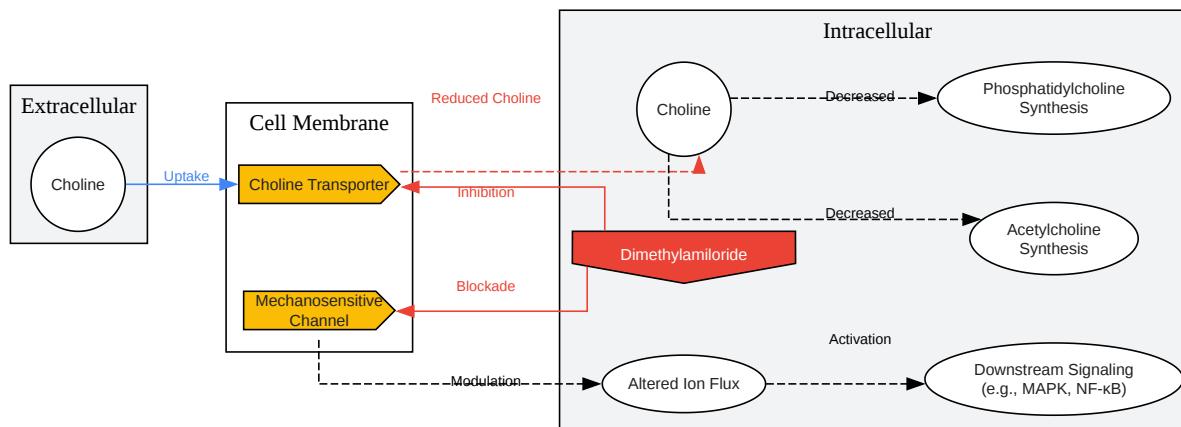
Visualizations

Signaling Pathways and Experimental Workflows



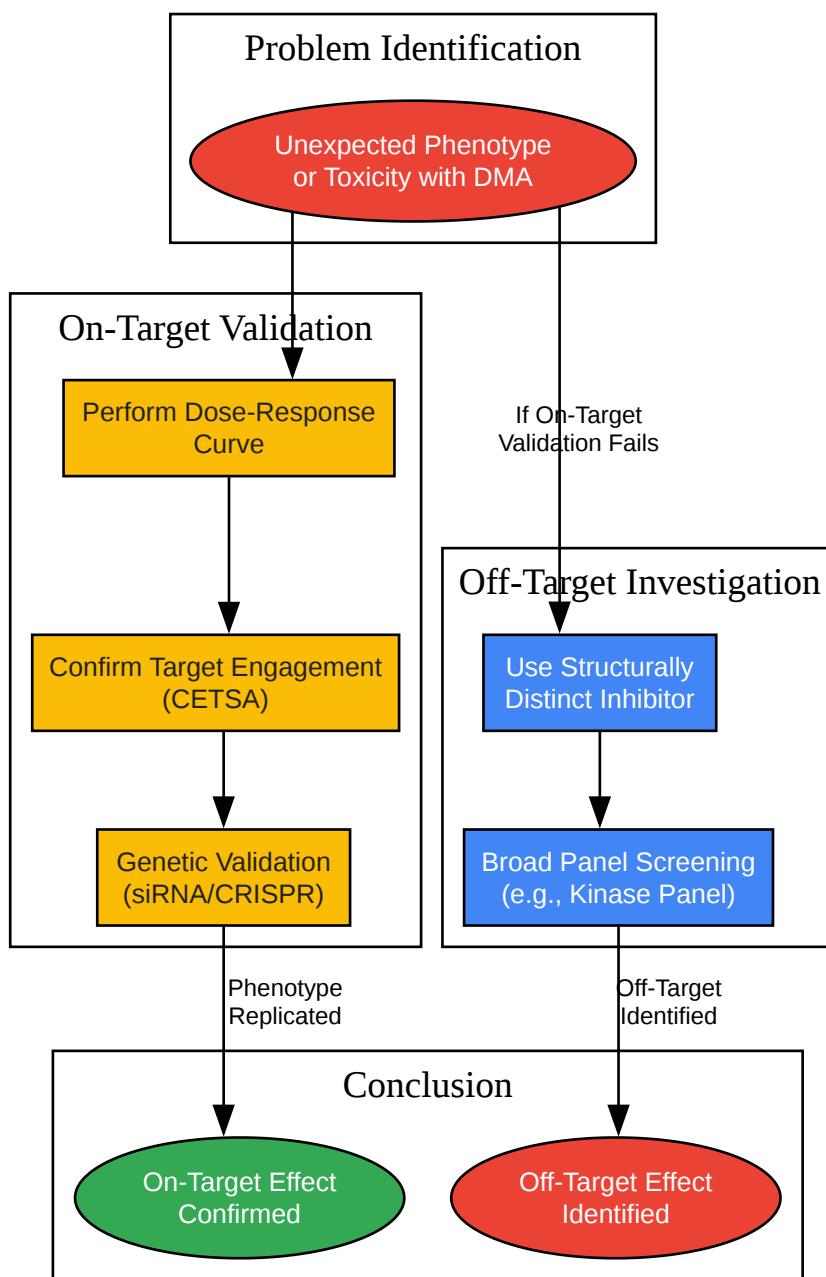
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Caption: On-target signaling pathway of **Dimethylamiloride (DMA)**.



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Caption: Known off-target signaling pathways of DMA.



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Caption: Workflow for identifying on- vs. off-target effects.

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